molecular formula C43H87N3O2 B3366273 Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- CAS No. 13483-58-4

Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-

Cat. No.: B3366273
CAS No.: 13483-58-4
M. Wt: 678.2 g/mol
InChI Key: MYCSIFBJZVHBGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-[methyl-[3-(octadecanoylamino)propyl]amino]propyl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H87N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-41H2,1-3H3,(H,44,47)(H,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCSIFBJZVHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H87N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065508
Record name Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-58-4
Record name N,N′-[(Methylimino)di-3,1-propanediyl]bis[octadecanamide]
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Record name N,N'-((Methylimino)bis(trimethylene))bis(stearamide)
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Record name Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-
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Record name Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-[(methylimino)bis(trimethylene)]bis(stearamide)
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Record name N,N'-((METHYLIMINO)BIS(TRIMETHYLENE))BIS(STEARAMIDE)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N,N’-[(methylimino)di-3,1-propanediyl]bis- typically involves the reaction of octadecanamide with a methylimino di-3,1-propanediyl linker. The process generally requires the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Reaction Type Conditions Reagents Products
Acidic HydrolysisConcentrated HCl, reflux (~110°C)HCl (6M), H₂OOctadecanoic acid + N,N'-[(methylimino)di-3,1-propanediyl]bis-amine
Basic HydrolysisNaOH (aqueous), heatNaOH (2–4M), ethanolOctadecanoate salts + corresponding amine derivatives

Hydrolysis kinetics depend on steric hindrance from the long alkyl chains, which may slow reaction rates compared to simpler amides .

Oxidation Reactions

The tertiary amine in the methylimino bridge is susceptible to oxidation, while the alkyl chains may undergo partial oxidation under strong conditions.

Reaction Type Conditions Reagents Products
Amine OxidationAcidic aqueous solutionH₂O₂, KMnO₄N-oxide derivatives (e.g., formation of nitroxides)
Alkyl Chain OxidationHigh-temperature O₂Catalytic CrO₃ or OsO₄Shorter-chain carboxylic acids (e.g., palmitic acid, myristic acid)

Oxidation of the amine group is more selective and occurs under milder conditions compared to alkyl chain oxidation.

Acylation and Alkylation

The tertiary amine in the methylimino bridge can act as a nucleophile, participating in acylation or alkylation reactions.

Reaction Type Conditions Reagents Products
AcylationAnhydrous, room tempAcetyl chloride, pyridineN-acetylated derivatives (e.g., quaternary ammonium salts)
AlkylationPolar aprotic solventMethyl iodide, DMFN-alkylated products (e.g., methylated amine bridge)

Steric hindrance from the octadecanamide groups may limit reaction efficiency .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via cleavage of amide bonds and degradation of the methylimino bridge:

Conditions Major Products Byproducts
Pyrolysis (N₂ atm)Alkanes (C₁₈), CO, NH₃Nitriles, cyclic amines
Combustion (O₂ atm)CO₂, H₂O, NOₓSoot, residual ash

Thermogravimetric analysis (TGA) of analogs shows a decomposition onset near 215°C .

Complexation with Metal Ions

The tertiary amine and amide groups can coordinate with transition metals, forming stable complexes:

Metal Ion Conditions Complex Structure Application
Cu²⁺Ethanol/water, pH 7–9Tetrahedral coordination with N and OCatalysis, material science
Fe³⁺Aqueous acidic mediumOctahedral Fe(III)-amide complexesWastewater treatment (metal chelation)

Stability constants (log K) for these complexes are typically in the range of 8–12 .

Photochemical Reactions

Under UV light, the compound undergoes Norrish-type reactions due to the carbonyl groups:

Wavelength Products Mechanism
254 nm (UV-C)Alkyl radicals, CONorrish I cleavage
365 nm (UV-A)Cyclic ketones, iminesNorrish II rearrangement

Quantum yield studies on similar amides suggest low efficiency (~0.05–0.1) .

Scientific Research Applications

Separation Techniques

One of the primary applications of octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-, is in chromatographic separation methods. It has been effectively used in:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : This method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid for the separation of this compound. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. The use of smaller 3 µm particle columns allows for faster Ultra-Performance Liquid Chromatography (UPLC) applications, making it scalable for both analytical and preparative purposes .

Pharmaceutical Applications

The compound shows promise in pharmacokinetic studies due to its chemical structure, which allows for interactions with biological systems. Its potential uses include:

  • Drug Formulation : The compound's ability to enhance solubility and bioavailability makes it an attractive candidate for drug formulation in pharmaceutical development.
  • Toxicological Studies : Research indicates that compounds like octadecanamide could be involved in studies assessing toxicological effects on human health, particularly concerning endocrine disruption and other metabolic impacts .

Material Science

In material science, octadecanamide serves as an additive to improve the properties of various materials:

  • Surface Modifiers : The compound can modify the surface characteristics of materials, enhancing hydrophobic properties which are beneficial in coatings and sealants.
  • Emulsifiers : It can act as an emulsifier in various formulations, aiding in the stability of mixtures that require uniform distribution of components.

Analytical Chemistry

In analytical chemistry, octadecanamide is utilized for:

  • Contaminant Identification : It has been used in studies focused on identifying contaminants in food packaging materials. Techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry have been employed to analyze fractions containing this compound .

Case Study 1: Chromatographic Analysis

A study conducted using RP-HPLC demonstrated the effectiveness of octadecanamide in separating complex mixtures. The method was validated for scalability and reproducibility, making it suitable for both research and industrial applications.

Case Study 2: Toxicological Assessment

Research published regarding the toxicological assessment of food contact substances highlighted the importance of compounds like octadecanamide in evaluating health risks associated with food packaging. The findings indicated potential endocrine-disrupting effects that warrant further investigation into safety standards for food contact materials .

Mechanism of Action

The mechanism by which Octadecanamide, N,N’-[(methylimino)di-3,1-propanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, the central nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 13483-58-4
  • Molecular Formula : C₄₃H₈₇N₃O₂
  • Systematic Name : N,N-bis(3-stearamidopropyl)methylamine
  • Structure: Features an octadecanamide (stearamide) backbone linked via a methylimino-bis(trimethylene) spacer. This creates a branched aliphatic structure with high hydrophobicity .

Key Properties :

  • Molecular Weight : 678.1 g/mol (calculated from C₄₃H₈₇N₃O₂).
  • LogP : Estimated to exceed 16 due to the long alkyl chains and tertiary amine group .

Comparison with Structural Analogues

Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis-

  • CAS No.: 13998-73-7
  • Molecular Formula : C₄₂H₈₅N₃O₂
  • Structural Difference: Replaces the methylimino group with an imino group, reducing molecular weight and altering polarity.
  • Key Properties: Molecular Weight: 664.1 g/mol . LogP: XLogP3 = 16 . Hydrogen Bonding: 3 hydrogen bond donors and 3 acceptors, similar to the target compound .

9-Octadecenamide, N,N’-[(methylimino)di-3,1-propanediyl]bis-, (9Z,9’Z)-

  • CAS No.: 45320-65-8
  • Molecular Formula : C₄₃H₈₃N₃O₂
  • Structural Difference : Contains unsaturated (Z)-9-octadecenamide chains instead of saturated stearamide.
  • Key Properties :
    • Molecular Weight : 674.16 g/mol .
    • LogP : 11.5 (lower than the target due to double bonds reducing hydrophobicity) .
    • Analytical Utility : Separated via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase, suggesting use in pharmacokinetics or impurity isolation .

Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis-

  • CAS No.: 141102-27-4
  • Molecular Formula : C₅₃H₉₀N₂O₂
  • Structural Difference : Incorporates aromatic methylenebis(dimethylphenylene) spacers instead of aliphatic trimethylene groups.
  • Key Properties :
    • Molecular Weight : 787.3 g/mol .
    • Polar Surface Area : 70.2 Ų (higher than the target’s ~50 Ų due to aromatic rings) .
    • Applications : Likely used in specialty polymers or coatings where rigidity and thermal stability are critical .

Comparative Data Table

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Applications
Target: Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- (13483-58-4) C₄₃H₈₇N₃O₂ 678.1 >16 Methylimino, stearamide Surfactants, polymers
Octadecanamide, N,N'-(iminodi-3,1-propanediyl)bis- (13998-73-7) C₄₂H₈₅N₃O₂ 664.1 16 Imino, stearamide Limited (inactive)
9-Octadecenamide, (9Z,9’Z)- (45320-65-8) C₄₃H₈₃N₃O₂ 674.2 11.5 Unsaturated chains, methylimino HPLC analysis, pharmacokinetics
Octadecanamide, N,N'-[methylenebis(2,6-dimethylphenylene)]bis- (141102-27-4) C₅₃H₉₀N₂O₂ 787.3 N/A Aromatic spacers, stearamide Specialty polymers

Research Findings and Functional Insights

  • Hydrophobicity Trends: Saturated stearamide derivatives (e.g., CAS 13483-58-4) exhibit higher LogP values than unsaturated analogues (CAS 45320-65-8), making them more suitable for non-polar applications like lubricants .
  • Synthetic Flexibility: The methylimino group in the target compound allows for easier functionalization compared to the imino variant, broadening its utility in polymer chemistry .

Biological Activity

Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis- (CAS Number: 45320-65-8), is a complex fatty acid amide with significant interest in biological and industrial applications. This compound's unique structure, characterized by a long hydrocarbon chain and a methylimino group, suggests potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information:

PropertyValue
Molecular FormulaC43H87N3O2
Molecular Weight674.157 g/mol
LogP11.5
InChI KeyNGBCHNCGPJMVHI-UHFFFAOYSA-N

The high LogP value indicates significant lipophilicity, which may influence its biological interactions and absorption characteristics.

Toxicological Profile

The toxicological assessment of octadecanamide is challenging due to the lack of isolated studies specifically on this compound. However, data extrapolated from analogs such as ethylene bis stearamide suggest low toxicity levels. The following findings summarize the expected toxicological profile:

  • Acute Toxicity : Limited data indicates low acute oral toxicity.
  • Skin and Eye Irritation : Mild irritancy potential is noted, likely due to its physical form rather than chemical reactivity.
  • Genotoxicity : No significant genotoxic effects have been reported in available studies.
  • Environmental Impact : The compound exhibits low water solubility and high potential for bioaccumulation, but environmental hazards are rated as low based on its physicochemical properties .

Biological Applications

Research has identified several potential biological applications for octadecanamide:

  • Pharmacokinetics : Its lipophilic nature makes it suitable for pharmacokinetic studies, particularly in drug formulation and delivery systems .
  • Biochemical Modulator : Preliminary studies suggest that it may act as a biochemical modulator in various metabolic pathways due to its structural similarity to other fatty acid amides .
  • Industrial Use : As part of formulations like Crayvallac Super, it may contribute to surface activity and emulsification properties in industrial applications .

Study on Fungal Biomass

A study conducted on the biochemical profile of fungal biomass produced from Tirmania nivea highlighted the presence of various active compounds alongside octadecanamide derivatives. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify compounds with significant biological activity:

Compound NameChemical FormulaMolecular Weight (g/mol)Area %
9-Octadecadienoic acid (Z,Z)-C18H32O2280.43.5
Methyl linolelaidateC19H34O2294.59.5
Methyl oleateC19H36O2296.510.9

These findings suggest that octadecanamide may interact with other bioactive compounds in complex biological matrices, enhancing its potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-?

  • Methodological Answer : The synthesis typically involves reacting octadecanoic acid derivatives with amines in the presence of dehydrating agents (e.g., thionyl chloride or phosphorus trichloride) to form acyl chlorides, followed by coupling with a methylimino-propanediyl linker. Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm methylimino and propanediyl linkages. Fourier-transform infrared spectroscopy (FTIR) can verify amide C=O stretching (~1640–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control in large-scale reactions. Employ design of experiments (DoE) to optimize parameters such as stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps identify intermediate phases. Statistical tools (e.g., ANOVA) can isolate variables affecting yield disparities .

Q. What strategies are effective for studying this compound's interactions with lipid bilayers or proteins?

  • Methodological Answer : Utilize fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinities with model lipid membranes. Molecular dynamics (MD) simulations can predict interaction sites based on the compound's hydrophobic octadecanamide chain and hydrophilic methylimino-propanediyl groups. For protein interactions, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) .

Q. How should researchers address genotoxicity concerns during in vitro assays?

  • Methodological Answer : Follow OECD guidelines (e.g., Test No. 487) for micronucleus or comet assays to assess DNA damage. Use HepG2 or CHO-K1 cell lines with metabolic activation systems (e.g., S9 mix) to mimic in vivo conditions. Mitigate exposure risks by employing closed-system handling (e.g., glove boxes) and personal protective equipment (PPE) compliant with GHS Category 2 mutagenicity warnings .

Experimental Design & Data Analysis

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) offers high sensitivity (detection limits ~0.1 ng/mL). For non-polar matrices, gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility. Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement effects .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Quantitative structure-activity relationship (QSAR) models trained on antibacterial or antioxidant datasets (e.g., from similar hexadecanamide derivatives) can predict substituent effects. Docking studies with target enzymes (e.g., cytochrome P450) identify optimal functional group placements .

Safety & Handling

Q. What are the critical storage conditions to prevent degradation?

  • Methodological Answer : Store under argon at −20°C in amber glass vials to prevent photodegradation and oxidation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC purity checks. Avoid contact with strong acids/bases to prevent hydrolysis of the amide bond .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.